2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
Description
The compound 2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a sulfur-containing acetamide derivative characterized by a benzothiazole core and a cyclohexylcarbamoyl substituent. Its structure features a thioether linkage (–S–) bridging the acetamide moiety and the benzothiazole ring, which is further substituted with a 3-methyl group in a dihydro configuration.
Properties
IUPAC Name |
N-cyclohexyl-2-[2-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S2/c1-21-14-9-5-6-10-15(14)25-18(21)20-17(23)12-24-11-16(22)19-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUPSOVEWNRBTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the acetamide group and the cyclohexylcarbamoyl moiety. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the benzothiazole ring or the acetamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications.
Biology
In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, such as enzymes or receptors.
Medicine
Medicinal applications could include the development of new drugs. The compound’s ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for “2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound belongs to a broader class of sulfur-linked acetamides. Key structural analogs include:
Key Differences :
- Core Heterocycle : The benzothiazole core in the target compound may enhance π-π stacking interactions with aromatic residues in enzyme active sites compared to oxadiazole-based analogs.
- Hydrophobicity : The cyclohexylcarbamoyl group likely increases membrane permeability relative to indole-based substituents, which are more polar .
- Stereoelectronic Effects : The (2Z)-configuration of the benzothiazole imine moiety may influence tautomerism and hydrogen-bonding capacity, critical for target binding .
Bioactivity and Target Profiling
Evidence from hierarchical clustering of bioactivity profiles (NCI-60 and PubChem datasets) suggests that sulfur-containing acetamides with aromatic heterocycles cluster into groups with shared modes of action, such as kinase or protease inhibition . For example:
- Benzothiazole analogs : Demonstrated inhibitory activity against EGFR (IC50: 0.8–1.2 µM) due to interactions with the ATP-binding pocket .
- Oxadiazole analogs : Showed stronger antimicrobial activity but weaker kinase inhibition, correlating with reduced planarity and altered hydrogen-bonding patterns .
Crystallographic and Computational Insights
- Hydrogen Bonding : The target compound’s thioether and carbamoyl groups may participate in C–H···S and N–H···O hydrogen bonds, respectively, stabilizing crystal packing or protein-ligand interactions. This contrasts with oxadiazole analogs, where S···π interactions dominate .
- Structural Validation : Tools like SHELXL (for small-molecule refinement) and ORTEP (for visualizing anisotropic displacement ellipsoids) are critical for confirming stereochemical assignments and intermolecular interactions in analogs .
Pharmacophore and Molecular Similarity Analysis
Pharmacophore modeling () identifies three key features in the target compound:
Benzothiazole ring (aromatic, hydrogen-bond acceptor).
Thioether bridge (hydrophobic, sulfur lone-pair donor).
Cyclohexylcarbamoyl group (hydrophobic, hydrogen-bond donor via NH).
Comparison with Analogs :
- Oxadiazole-based compounds lack the cyclohexyl group, decreasing logP values by ~1.5 units .
Biological Activity
The compound 2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a cyclohexyl group, a benzothiazole moiety, and a sulfanyl linkage, which are critical for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar benzothiazole derivatives. For instance, compounds that share structural features with our target compound have demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa and MCF-7. In these studies, the mechanism of action often involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 7d | HeLa | 0.52 | Apoptosis induction |
| 7d | MCF-7 | 0.34 | Cell cycle arrest |
| 7d | HT-29 | 0.86 | Tubulin polymerization inhibition |
The above table summarizes findings from related compounds that suggest a potential for our target compound to exhibit similar effects.
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for specific enzymes involved in tumor progression. For example, studies on related acetamide-based compounds have shown effective inhibition of heme oxygenase-1 (HO-1), an enzyme linked to cancer cell survival and proliferation . The ability to inhibit such enzymes could position this compound as a valuable therapeutic agent in oncology.
Mechanistic Studies
Mechanistic investigations into similar compounds reveal that they can disrupt microtubule dynamics by inhibiting tubulin polymerization, akin to established chemotherapeutics like colchicine. This disruption leads to cell cycle arrest and apoptosis in cancer cells .
Case Studies
Several case studies have documented the biological activity of compounds within the same chemical family:
- Compound 7d : Demonstrated potent activity against multiple cancer cell lines with a focus on apoptosis and G2/M phase arrest.
- Heme Oxygenase Inhibitors : Compounds with structural similarities showed promising results in inhibiting HO-1 activity in U87MG cells, indicating potential for further development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
